molecular formula C15H22N2O B12831720 3-(Azetidin-3-yloxy)-1-benzylpiperidine

3-(Azetidin-3-yloxy)-1-benzylpiperidine

Cat. No.: B12831720
M. Wt: 246.35 g/mol
InChI Key: XWRUJODVNQKKQM-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yloxy)-1-benzylpiperidine is a heterocyclic compound that features both azetidine and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yloxy)-1-benzylpiperidine typically involves the reaction of azetidine derivatives with benzylpiperidine. One common method involves the use of N-Boc-azetidin-3-ylidene acetate, which is obtained from N-Boc-azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yloxy)-1-benzylpiperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(Azetidin-3-yloxy)-1-benzylpiperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yloxy)-1-benzylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can participate in binding interactions, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yloxy)-1-benzylpiperidine is unique due to the combination of azetidine and piperidine rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

3-(azetidin-3-yloxy)-1-benzylpiperidine

InChI

InChI=1S/C15H22N2O/c1-2-5-13(6-3-1)11-17-8-4-7-14(12-17)18-15-9-16-10-15/h1-3,5-6,14-16H,4,7-12H2

InChI Key

XWRUJODVNQKKQM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)OC3CNC3

Origin of Product

United States

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